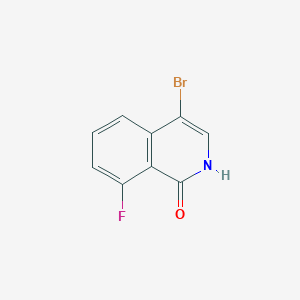

4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one

Description

4-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one is a halogenated dihydroisoquinolinone derivative characterized by a bicyclic aromatic core with bromine and fluorine substituents at positions 4 and 8, respectively.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOFSSMNYVHGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138201-55-3 | |

| Record name | 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one typically involves the bromination and fluorination of isoquinoline derivatives. One common synthetic route includes the following steps:

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 242.05 g/mol. Its structural features include a bicyclic isoquinolinone core with bromine and fluorine substituents, which influence its reactivity and biological activity.

Medicinal Chemistry

4-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown promising results against leukemia cells with selective cytotoxicity .

- Antimicrobial Properties : The compound's structural characteristics allow it to interact with biological membranes, making it a candidate for developing new antimicrobial agents .

- Cytochrome P450 Inhibition : Research highlights its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition could be leveraged in drug development to modulate metabolic pathways for therapeutic agents .

Organic Synthesis

In organic chemistry, 4-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one serves as a versatile building block:

- Synthesis of Complex Molecules : It is utilized in the synthesis of various substituted isoquinolinones through electrophilic and nucleophilic substitution reactions. The presence of bromine and fluorine allows for selective functionalization .

- Coupling Reactions : The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecular architectures.

Material Science

The unique properties of 4-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one make it suitable for applications in material science:

- Development of New Materials : Its chemical reactivity can be harnessed to create novel materials with specific properties for use in electronics or coatings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-bromo-substituted isoquinolines exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways .

Case Study 2: Cytochrome P450 Inhibition

Research focused on the interaction between 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one and cytochrome P450 enzymes revealed that the compound effectively inhibits CYP1A2 activity. This finding suggests potential applications in drug metabolism modulation, enhancing the efficacy and safety profiles of co-administered drugs .

Mechanism of Action

The mechanism of action of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: Bromine at position 4 (as in the target compound) is common in analogs with reported inhibitory activity (e.g., 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one, which inhibits PBEF1 in glioma cells ). Fluorine at position 8 may enhance metabolic stability compared to chlorine or methoxy groups . Positional isomers like 6-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one likely exhibit distinct binding affinities due to altered steric and electronic profiles.

Electronic and Steric Effects: Fluorine’s electronegativity at C8 may polarize the aromatic ring, influencing interactions with biological targets. Chlorine at C8 (in 4-bromo-8-chloro-1,2-dihydroisoquinolin-1-one) increases molecular weight and lipophilicity compared to fluorine, possibly affecting pharmacokinetics .

Synthetic Utility: Halogenated dihydroisoquinolinones are valuable intermediates. For example, 4-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one is priced at €1,152/50mg, reflecting its demand in complex syntheses . Purification challenges, such as losses during chromatography (noted for related compounds ), may apply to the target compound.

Biological Relevance: While direct data on the target compound’s activity are lacking, analogs like 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one demonstrate pharmacological chaperone activity, stabilizing mutant proteins . This suggests that bromo-fluoro derivatives could be optimized for similar therapeutic roles.

Biological Activity

4-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one is a halogenated isoquinoline derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of bromine and fluorine atoms, which influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one is . Its structure can be represented as follows:

The presence of halogen substituents enhances its potential for biological activity by modifying electron density and steric properties.

The biological activity of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one is primarily attributed to its interaction with various molecular targets. It has been shown to act as an enzyme inhibitor , particularly in pathways involving protein arginine methyltransferases (PRMTs). The compound competes with substrates for binding sites, thereby modulating enzymatic activity and influencing cellular signaling pathways .

Antitumor Activity

Several studies have reported the antitumor properties of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The effectiveness varies depending on the concentration and specific microbial strain tested .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Growth inhibition of bacteria/fungi | |

| Enzyme Inhibition | Modulation of PRMT activity |

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one in xenograft models. The compound was administered at varying doses, demonstrating significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that at sub-MIC concentrations, 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one effectively inhibited biofilm formation and reduced virulence factor expression in these pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : A common approach involves halogenation and cyclization of precursor isoquinoline derivatives. For example, bromo-fluoro substitution can be achieved using NaHCO₃ as a base in anhydrous acetonitrile, as demonstrated in analogous dihydroisoquinoline syntheses . Optimization may involve adjusting reaction temperature (60–80°C), stoichiometry of halogenating agents, and inert atmosphere conditions to minimize side reactions. Yields can be monitored via TLC or HPLC .

Q. How can researchers confirm the structural identity and purity of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : and should reveal distinct peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~165 ppm). Fluorine () and bromine isotopic patterns in mass spectrometry (ESI-MS) further confirm substitution .

- Chromatography : Reverse-phase HPLC with a petroleum ether/2-propanol gradient (flow rate: 1 mL/min, λ = 280–330 nm) effectively separates regioisomers. Calibration curves using pure standards ensure quantification .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. Challenges include disorder in halogen positions due to heavy atoms (Br/F), which can be mitigated by high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and iterative refinement cycles. Twinning corrections may be necessary for accurate space group assignment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model frontier molecular orbitals to identify reactive sites. For Suzuki-Miyaura couplings, the bromine atom’s electrophilicity (LUMO energy ~ -1.5 eV) and steric accessibility should be evaluated. Compare computed activation energies with experimental kinetic data to validate models .

Q. What strategies address low yields in multi-step syntheses involving halogenated dihydroisoquinolinones?

- Methodological Answer :

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates.

- Side Reactions : Bromine may undergo elimination under basic conditions; replacing NaHCO₃ with milder bases (e.g., K₂CO₃) or optimizing solvent polarity (DMF vs. acetonitrile) can suppress degradation .

Q. How should researchers address contradictory data between computational predictions and experimental results regarding reactivity?

- Methodological Answer : Perform iterative validation:

- Re-examine computational parameters (e.g., solvation models, basis sets).

- Cross-validate with alternative experimental methods (e.g., kinetic isotope effects, Hammett plots).

- Use high-throughput screening to test reaction conditions (temperature, catalysts) that may bridge theory-practice gaps .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing crystallographic data with potential twinning or disorder?

- Methodological Answer : Use the R-value gap () to detect twinning. SHELXL’s TWIN/BASF commands refine twin fractions. For disorder, apply PART/SUMP constraints to model alternative conformers and validate via residual density maps () .

Q. How can researchers differentiate between regioisomers in synthetic mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.